1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Description

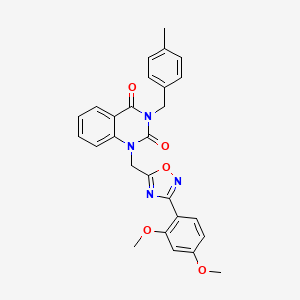

This compound features a quinazoline-2,4(1H,3H)-dione core, substituted at the N1 position with a 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole-methyl group and at the N3 position with a 4-methylbenzyl moiety. The quinazoline-dione scaffold is known for its pharmacological versatility, including antimicrobial and efflux pump inhibitor (EPI) activities . The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 2,4-dimethoxyphenyl and 4-methylbenzyl groups may enhance lipophilicity and target binding .

Properties

IUPAC Name |

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-22(20)30(27(31)33)16-24-28-25(29-36-24)21-13-12-19(34-2)14-23(21)35-3/h4-14H,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHLVIDLXRIWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, 4-methylbenzylamine, and appropriate reagents to form the oxadiazole and quinazoline rings. Common synthetic routes may involve:

- Condensation reactions

- Cyclization reactions

- Functional group transformations

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

- Use of catalysts to enhance reaction rates

- Control of temperature and pressure conditions

- Purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states

Reduction: Conversion of functional groups to lower oxidation states

Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions may include:

- Oxidizing agents such as potassium permanganate or hydrogen peroxide

- Reducing agents such as sodium borohydride or lithium aluminum hydride

- Substitution reagents such as halogens or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Molecular Formula

- C : 21

- H : 20

- N : 4

- O : 5

Molecular Weight

- Approximately 408.4 g/mol

Structural Features

The compound features a quinazoline core substituted with an oxadiazole moiety and a dimethoxyphenyl group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study synthesized a series of quinazoline derivatives which included the target compound. The antimicrobial activities were assessed using the Agar well diffusion method against both Gram-positive and Gram-negative bacteria. The results showed that several derivatives exhibited moderate to strong antibacterial activity compared to standard antibiotics, with some compounds demonstrating a broad spectrum of bioactivity against resistant strains .

Other Therapeutic Applications

In addition to antimicrobial properties, quinazoline derivatives have shown promise in various therapeutic areas:

- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. Some studies suggest they may interfere with specific signaling pathways involved in tumor growth .

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Antiviral Properties : Preliminary studies indicate potential antiviral activity against specific viral infections, although further research is required to validate these findings .

Antimicrobial Activity of Quinazoline Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity | Reference |

|---|---|---|---|

| Compound A | Moderate | Weak | |

| Compound B | Strong | Moderate | |

| Target Compound | Moderate | Strong |

Summary of Therapeutic Applications

Mechanism of Action

The mechanism of action of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes

Receptor modulation: Interacting with cellular receptors to modulate their activity

Signal transduction pathways: Affecting intracellular signaling cascades

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazoline derivatives are widely explored for EPI activity. Below is a comparative analysis of structurally related compounds:

Key Findings:

Morpholine vs. Oxadiazole Substituents : Morpholine-containing quinazolines exhibit superior EPI activity due to their ability to disrupt efflux pump protein interactions via hydrogen bonding and hydrophobic interactions . The oxadiazole group in the target compound may offer similar advantages but with unverified efficacy.

4-Methylbenzyl vs.

Coumarin Hybrids : While structurally distinct, coumarin-tetrazole hybrids (e.g., 4g/4h) demonstrate antimicrobial activity through mechanisms like membrane disruption, highlighting the broader applicability of heterocyclic frameworks in drug design .

Mechanistic Insights:

- Quinazoline derivatives with bulky aromatic substituents (e.g., dimethoxyphenyl) often show enhanced EPI activity due to π-π stacking with pump proteins .

- The 1,2,4-oxadiazole ring’s metabolic stability may prolong the target compound’s half-life compared to morpholine derivatives, which are prone to oxidation .

Biological Activity

The compound 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have shown promising biological activities. This article reviews the biological activity of this compound based on various studies focusing on its antimicrobial, anticancer, and other pharmacological properties.

The structural framework of this compound integrates both quinazoline and oxadiazole moieties. Quinazoline derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer effects. The oxadiazole ring enhances the biological profile by contributing to the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study on related quinazoline compounds indicated that they act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription .

- Activity Against Bacteria : The synthesized quinazoline derivatives showed moderate activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with oxadiazole substitutions demonstrated inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| 14a | 12 | 70 |

| 14b | 13 | 75 |

| Compound 15 | 11 | 80 |

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer potential. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : The compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and K562 (leukemia). The IC50 values for these compounds were reported in the range of 100 to 400 µM .

- Mechanisms : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been identified as effective inhibitors of acetylcholinesterase, which is linked to neurodegenerative diseases but also plays a role in cancer biology .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >400 |

| K562 | 100-400 |

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, quinazoline derivatives have shown potential in other therapeutic areas:

- Anti-inflammatory : Some studies suggest that these compounds may possess anti-inflammatory properties which could be beneficial in treating conditions characterized by inflammation .

- Antidiabetic : There is emerging evidence supporting the role of quinazoline derivatives in managing diabetes through various pathways .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives:

- Study on Antimicrobial Efficacy : A recent investigation into a series of quinazoline derivatives revealed that those with specific substitutions exhibited enhanced antibacterial activity compared to standard drugs like ampicillin. This underscores the importance of structural modifications in enhancing bioactivity .

- Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, certain quinazoline derivatives demonstrated superior cytotoxicity compared to established chemotherapeutics, suggesting their potential as novel agents in cancer therapy .

Q & A

Q. What are the key steps in synthesizing 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, starting with the quinazoline-dione core formation, followed by oxadiazole ring cyclization and alkylation. Critical steps include:

- Oxadiazole formation : Cyclization of amidoxime intermediates under reflux in DMF or DMSO with bases like NaH or K₂CO₃ .

- Alkylation : Coupling the oxadiazole-methyl group to the quinazoline core using nucleophilic substitution.

- Optimization : Adjust temperature (80–120°C), solvent polarity, and reaction time. Monitor via TLC/HPLC for intermediate purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxy, methylbenzyl groups) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize:

- Enzyme inhibition assays : Target kinases or proteases linked to quinazoline activity (e.g., EGFR, COX-2) using fluorogenic substrates .

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for enhanced bioactivity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 2,4-dimethoxyphenyl with halogens or electron-withdrawing groups) .

- Bioactivity profiling : Compare IC₅₀ values across analogs in enzyme/cell-based assays.

- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to map interactions with target binding pockets .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside biochemical assays .

- Purity verification : Re-test compounds with HPLC-MS to rule out degradation products .

Q. What computational strategies optimize the synthesis pathway for scalability?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (DFT) to identify low-energy intermediates and transition states .

- Solvent selection : Predict solubility with COSMO-RS models.

- Process simulation : Model mass/heat transfer in reactors using Aspen Plus .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 37°C .

- LC-MS monitoring : Track degradation products over 24–72 hours.

- pH-solubility profile : Use shake-flask method with buffers (pH 1–10) .

Q. What advanced techniques elucidate pharmacokinetic properties like bioavailability and metabolism?

- Methodological Answer :

- In vitro ADME : Microsomal stability assays (human liver microsomes) to estimate metabolic half-life .

- Caco-2 permeability : Assess intestinal absorption potential .

- In vivo PK : Administer to rodents and quantify plasma levels via LC-MS/MS .

Q. How can target engagement be validated in complex cellular models?

- Methodological Answer :

- CRISPR knockouts : Generate cell lines lacking the putative target (e.g., EGFR) and compare compound efficacy .

- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of the target protein upon compound binding .

Q. What strategies mitigate low aqueous solubility during biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.